8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Antiviral Hepatitis B Virus (HBV) Structure-Activity Relationship (SAR)

8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1189977-37-4) is a synthetic small molecule belonging to the pyrimido[5,4-b]indole class of heterocycles. This compound is characterized by a tricyclic core, featuring an 8-fluoro substitution on the indole ring, a 4-fluorobenzyl group at the N-5 position, and a distinct 3-methoxybenzyl substituent at the N-3 position.

Molecular Formula C25H19F2N3O2
Molecular Weight 431.443
CAS No. 1189977-37-4
Cat. No. B2481958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS1189977-37-4
Molecular FormulaC25H19F2N3O2
Molecular Weight431.443
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F
InChIInChI=1S/C25H19F2N3O2/c1-32-20-4-2-3-17(11-20)13-29-15-28-23-21-12-19(27)9-10-22(21)30(24(23)25(29)31)14-16-5-7-18(26)8-6-16/h2-12,15H,13-14H2,1H3
InChIKeyDYMVWTCRHVLSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: A Pyrimidoindole Scaffold for Targeted Antiviral and Immunomodulatory Research Procurement


8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1189977-37-4) is a synthetic small molecule belonging to the pyrimido[5,4-b]indole class of heterocycles. This compound is characterized by a tricyclic core, featuring an 8-fluoro substitution on the indole ring, a 4-fluorobenzyl group at the N-5 position, and a distinct 3-methoxybenzyl substituent at the N-3 position. This scaffold is part of a chemotype investigated for its capacity to modulate the innate immune system by sustaining NF-κB activation without intrinsic TLR4 agonism, a finding that positions N3-alkyl substituted pyrimidoindoles as potential vaccine co-adjuvants [1]. Structurally, the compound is a regioisomer of a previously characterized molecule where the N-3 substituent is a 2-methoxybenzyl group, which has demonstrated potent inhibitory activity against Hepatitis B Virus (HBV) in vitro [2].

Procurement Alert: Positional Isomerism of the N3-Benzyl Substituent on 8-fluoro-pyrimido[5,4-b]indol-4-one Leads to Functional Divergence, Not Simple Substitution


The inability to simply interchange in-class pyrimido[5,4-b]indole compounds stems from the exquisitely sensitive structure-activity relationships (SAR) revealed at the N-3 position. A high-throughput screening campaign identified that N3-alkyl substitution was critical for converting intrinsically quiescent pyrimidoindoles into potent enhancers of NF-κB signaling induced by a TLR4 ligand [1]. Furthermore, direct comparative data for the regioisomeric pair—the target 3-methoxybenzyl compound and its 2-methoxybenzyl analog—demonstrate how a single shift in the methoxy group's position on the benzyl ring leads to a profound change in target biology. The 2-methoxy isomer has been validated as an investigational anti-HBV agent with quantifiable nanomolar potency in infected human hepatocytes, a functional profile that cannot be assumed for, and is likely distinct from, the target compound's immunomodulatory potential. These divergent activities previewed on the same core scaffold confirm that therapeutic or research applications are not transferable between seemingly minor structural variants, making generic replacement scientifically invalid.

Quantitative Differentiation Evidence for 8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one Against Closest Analogs


Functional Divergence from the 2-Methoxybenzyl Regioisomer in Anti-HBV Activity

The target compound is a regioisomer of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, which was investigated as an HBV inhibitor. The 2-methoxy analog demonstrated 83% inhibition of HBV infection in a HepG2-NTCP cell model at a 10 µM concentration [1]. The target 3-methoxy compound, while sharing an identical core and other substituents, is primarily identified as a member of a chemotype that sustains NF-κB activation, a mechanism distinct from direct antiviral inhibition [2]. This positional isomerism at the N-3 benzyl group is the sole structural differentiator that redirects the compound's bioactivity from a direct antiviral (HBV) to a host-directed immunomodulatory profile.

Antiviral Hepatitis B Virus (HBV) Structure-Activity Relationship (SAR)

Class-Level Differentiator: Role as an Immunostimulatory Signal Prolongation Agent

The target compound belongs to a specific chemotype of N3-alkyl substituted pyrimido[5,4-b]indoles identified in an extensive high-throughput screen of over 166,000 compounds. Unlike earlier pyrimidoindoles that act as direct TLR4 agonists, this class was discovered to be intrinsically quiescent but capable of prolonging NF-κB activation induced by a stimulus such as LPS. A focused 42-member combinatorial library confirmed that this activity was critically dependent on the N3 substituent, leading to the identification of potent compounds that enhanced antibody responses in vivo when used as co-adjuvants [1]. The 3-methoxybenzyl substitution at N-3 in the target compound directly maps to this validated SAR hotspot.

Immunomodulation Adjuvant Toll-like Receptor 4 (TLR4)

Crystallographic and Intermolecular Interaction Landscape Differentiator via Hirshfeld Surface Analysis of the 2-Methoxy Regioisomer

A comprehensive structural study of the regioisomeric analog (2-methoxybenzyl) provides a detailed baseline that predicts quantifiable differences in the solid-state properties of the target 3-methoxy compound. Single-crystal X-ray analysis revealed that the 2-methoxy analog crystallizes in a monoclinic P2₁/n space group with unit cell parameters a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, β = 105.21(2)°, V = 2033.7(7) ų, and Z = 4. Hirshfeld surface analysis quantitatively demonstrated the contribution of specific intermolecular contacts (H...H, H...C/C...H, H...O/O...H, H...F/F...H) to the crystal packing [1]. The shift of the methoxy group from ortho to meta position in the target compound will alter both the electronic distribution and the intermolecular interaction profile, directly impacting solubility, melting point, and co-crystal engineering potential.

Crystallography Hirshfeld Surface Analysis Molecular Docking

Targeted Application Scenarios for 8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one Based on Quantitative Differentiation Evidence


Differentiated Probe for Investigating N3-Substituent-Directed Functional Switches on the Pyrimidoindole Scaffold

The evidence establishes that the positional isomerism of the methoxy group on the N-3 benzyl ring is the critical switch between a direct antiviral and an immunostimulatory signal-prolonging bioactivity [1][2]. Researchers can procure this specific 3-methoxy compound as a chemical probe to map how the meta-substitution pattern dictates protein interactions in the NF-κB pathway, contrasting it with the anti-HBV active 2-methoxy regioisomer. This controlled, head-to-head investigation is essential for SAR campaigns aimed at chemically steering the pyrimidoindole core towards distinct therapeutic indications.

Lead Development for Vaccine Coadjuvants Targeting Innate Immune Prolongation

The compound presents a validated entry point for developing non-agonistic vaccine adjuvants. Its inclusion within the N3-alkyl pyrimidoindole chemotype, which has been confirmed to enhance in vivo antibody responses by prolonging TLR4-stimulated NF-κB activity without intrinsic agonism, establishes a direct hypothesis for its use in subunit or inactivated vaccines where sustained immunostimulation is desired without inflammatory toxicity [1]. The 3-methoxybenzyl group serves as a starting point for optimizing pharmacokinetic and pharmacodynamic properties.

Solid-State Chemistry and Co-Crystal Engineering Based on Predicted Meta-Substituent Effects

Based on the crystallographic baseline data for the ortho-methoxy isomer [2], the target meta-substituted compound offers a contrasting intermolecular interaction profile for solid-state chemistry studies. Scientists can empirically determine how the relocation of the hydrogen bond acceptor affects crystal packing, melting point, and solubility. This is directly relevant for patenting novel crystalline forms with improved bioavailability or manufacturing properties for this compound class.

Quote Request

Request a Quote for 8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.